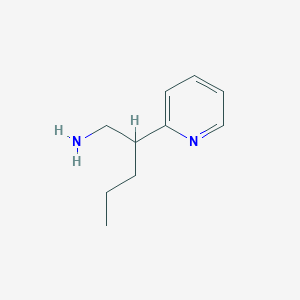

2-(Pyridin-2-yl)pentan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1260898-67-6 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2-pyridin-2-ylpentan-1-amine |

InChI |

InChI=1S/C10H16N2/c1-2-5-9(8-11)10-6-3-4-7-12-10/h3-4,6-7,9H,2,5,8,11H2,1H3 |

InChI Key |

GAVYKZXGZQGZPL-UHFFFAOYSA-N |

SMILES |

CCCC(CN)C1=CC=CC=N1 |

Canonical SMILES |

CCCC(CN)C1=CC=CC=N1 |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Characterization Studies of 2 Pyridin 2 Yl Pentan 1 Amine and Its Complexes

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No mass spectra or fragmentation patterns for 2-(Pyridin-2-yl)pentan-1-amine have been published.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Extended Packing Motifs and Intermolecular Interactions:Without crystallographic data, an analysis of packing motifs and intermolecular interactions is impossible.

Should scientific literature detailing the characterization of this compound become available, this article can be generated.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Spectroscopic analysis is fundamental to elucidating the structural features of this compound. Infrared (IR) spectroscopy is particularly effective for identifying the functional groups present, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of the molecule, primarily associated with the pyridine (B92270) ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine, pyridine ring, and aliphatic chain components. The primary amine group (-NH₂) typically exhibits two distinct stretching vibrations in the 3500-3200 cm⁻¹ region: one for the asymmetric stretch and another for the symmetric stretch. Additionally, a characteristic scissoring (bending) vibration for the N-H bond is expected in the 1650-1580 cm⁻¹ range. The aliphatic pentyl group gives rise to C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

The pyridine ring, an aromatic heterocycle, shows characteristic C-H stretching vibrations above 3000 cm⁻¹, and ring stretching vibrations (C=C and C=N) typically appear in the 1600-1400 cm⁻¹ region. The C-N stretching vibration of the amine attached to the alkyl chain is expected in the 1250–1020 cm⁻¹ range.

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3200 (two bands) | Medium |

| Primary Amine (R-NH₂) | N-H Scissoring (Bend) | 1650 - 1580 | Medium |

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Pyridine Ring | C=C and C=N Ring Stretch | 1600 - 1400 | Medium to Strong |

| Aliphatic Chain | C-H Stretch | 2960 - 2850 | Strong |

| Aliphatic Chain | CH₂ Bend | ~1465 | Medium |

This table is based on typical values for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectrum of this compound is dominated by the absorptions of the pyridine chromophore. Pyridine typically displays two main absorption bands in the UV region. capes.gov.br These correspond to π→π* transitions, which are generally more intense, and n→π* transitions, which are typically less intense. The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The n→π* transition involves the excitation of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. For 2-substituted pyridines, these bands are often observed around 200-220 nm and 250-270 nm. capes.gov.brsielc.com The exact position and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity and the nature of the substituent on the pyridine ring.

Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) |

|---|---|---|

| π→π* | Pyridine Ring | ~200 - 220 nm |

This table provides expected wavelength ranges based on the pyridine chromophore.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (as applicable to chiral forms)

The compound this compound possesses a stereocenter at the carbon atom bonded to the pyridine ring, the hydrogen atom, the propyl group, and the aminomethyl group. Consequently, it is a chiral molecule and can exist as a pair of enantiomers, (R)-2-(Pyridin-2-yl)pentan-1-amine and (S)-2-(Pyridin-2-yl)pentan-1-amine. Chiroptical spectroscopic methods are essential for determining the enantiomeric purity and assigning the absolute configuration of such molecules.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. wikipedia.org It measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. hindsinstruments.com A VCD spectrum provides a unique fingerprint of the three-dimensional structure of a molecule.

The determination of the absolute configuration of this compound using VCD involves a combined experimental and theoretical approach. nih.gov First, the experimental VCD spectrum of an enantiomerically enriched sample is recorded. Then, quantum chemical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectra for both the (R) and (S) enantiomers. nih.gov The absolute configuration of the experimental sample is assigned by comparing its VCD spectrum with the two calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of its absolute configuration. nih.gov

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is another chiroptical technique that can be applied to this molecule, given the presence of the UV-active pyridine chromophore. ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting ECD spectrum shows positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophore within the chiral environment. Similar to VCD, the experimental ECD spectrum can be compared with theoretically calculated spectra for the (R) and (S) enantiomers to determine the absolute configuration.

The enantiomeric purity (or enantiomeric excess, ee) can also be assessed using chiroptical methods, often by comparing the signal intensity of a sample to that of a known enantiopure standard. Alternatively, chiral chromatography (e.g., HPLC) is a common method for determining enantiomeric purity by separating the two enantiomers. nih.gov

Computational and Theoretical Chemistry Investigations of 2 Pyridin 2 Yl Pentan 1 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and, from that, a host of other properties.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state geometry of molecules. nih.govnih.gov For 2-(Pyridin-2-yl)pentan-1-amine, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the minimum energy conformation. tandfonline.comresearchgate.net

This optimization would yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. nih.gov Key parameters of interest would include the geometry around the chiral center and the rotational barrier of the bond connecting the pentyl chain to the pyridine (B92270) ring.

Illustrative Optimized Geometry Parameters for this compound (Hypothetical Data)

| Parameter | Description | Predicted Value (DFT/B3LYP/6-311++G) |

|---|---|---|

| C2(py)-C(pentyl) Bond Length | Length of the bond connecting the pyridine ring to the pentyl side chain. | ~1.52 Å |

| N1(py)···H-N(amine) Distance | Intramolecular distance, relevant for potential hydrogen bonding. | ~2.5 - 3.5 Å (conformation-dependent) |

| C-N-C Bond Angle (Amine) | The bond angle around the nitrogen atom of the amine group. | ~110.5° |

Note: This table is illustrative and contains hypothetical values based on typical geometries of similar molecules.

Ab Initio Methods for Electronic Properties and Spectroscopic Predictions

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), offer higher levels of theory and are often used to refine electronic properties calculated by DFT. researchgate.net These methods are employed to derive key electronic descriptors and predict spectroscopic features.

A crucial aspect of this analysis is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comaip.org A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. researchgate.netrsc.org The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the pyridine ring and the amine group would be expected to be electron-rich regions, susceptible to electrophilic attack or coordination to metal ions.

Note: This table is illustrative and contains hypothetical values based on calculations for analogous pyridine derivatives.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are indispensable. These methods predict how the molecule might bind to a biological target, such as a protein receptor or enzyme. orientjchem.orgntu.edu.sgnih.gov

Molecular docking algorithms would be used to place the optimized geometry of the compound into the active site of a target protein, predicting the most favorable binding pose and estimating the binding affinity (e.g., in kcal/mol). ashdin.comtubitak.gov.tr The results would detail key interactions, such as hydrogen bonds between the amine group or pyridine nitrogen and amino acid residues, as well as hydrophobic interactions involving the pentyl chain. rsc.org

Following docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted protein-ligand complex over time (typically nanoseconds). rsc.orgresearchgate.net MD simulations model the movements of atoms in the complex, providing insights into the flexibility of the ligand in the binding pocket and the persistence of key interactions. A stable complex, indicated by a low root-mean-square deviation (RMSD) of the ligand's position, would lend confidence to the docking prediction. researchgate.net

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound. rsc.orgoncodesign-services.com Computationally, this is often achieved through Quantitative Structure-Activity Relationship (QSAR) modeling. chemrevlett.comnih.govmdpi.com

To build a QSAR model for this compound, a series of analogues would first be designed in silico. These analogues would feature modifications at various positions, such as altering the length of the alkyl chain, substituting the pyridine ring, or modifying the amine group. For each analogue, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated.

These descriptors would then be statistically correlated with a measure of biological activity (which could be experimentally determined or predicted from docking scores) to generate a mathematical model. This QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. japsonline.comjapsonline.com

Mechanistic Insights into Reactions Involving this compound through Theoretical Modeling

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net For this compound, computational methods can be used to study reactions involving its key functional groups: the pyridine ring and the primary amine.

For instance, DFT calculations can map the potential energy surface for a given reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies (the energy difference between reactants and the transition state) can predict the feasibility and rate of a reaction. Such studies could explore, for example, the mechanism of N-acylation of the amine group or electrophilic substitution on the pyridine ring, providing a detailed, step-by-step understanding of the electronic and structural changes that occur. researchgate.net

Advanced Applications in Medicinal Chemistry and Drug Discovery Research

Exploration of Biological Activities and Pharmacological Targets

The biological profile of a compound is determined through a series of in vitro and in vivo studies designed to identify its interactions with specific pharmacological targets. For 2-(Pyridin-2-yl)pentan-1-amine , the exploration of its biological activities is a critical step in understanding its potential therapeutic applications.

Enzyme Inhibition Studies (e.g., Glycogen Synthase Kinase-3β)

Receptor Binding Assays (e.g., Histamine H1 Receptor Interactions)

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for a particular receptor. The Histamine H1 receptor is a key target in the development of treatments for allergic reactions. While many antihistamines incorporate a pyridine (B92270) moiety, specific data from receptor binding assays evaluating the interaction of This compound with the Histamine H1 receptor have not been identified in the current body of scientific literature.

Antimicrobial Research Applications (e.g., FtsZ Inhibitors)

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents that act on new targets. The Filamenting temperature-sensitive mutant Z (FtsZ) protein is an essential bacterial cell division protein and a promising target for new antibiotics. Although research into FtsZ inhibitors has explored various heterocyclic scaffolds, including those containing pyridine, specific studies focusing on the activity of This compound as an FtsZ inhibitor are not present in the available scientific literature.

Investigational Studies in Anti-Parasitic Compound Development (e.g., Macrofilaricides)

Parasitic diseases affect millions of people globally, and there is a continuous need for new and effective treatments. Macrofilaricides are a class of anti-parasitic drugs that target the adult stages of filarial worms. While the broader class of pyridine derivatives has been explored for various anti-parasitic activities, dedicated investigational studies on This compound for the development of macrofilaricides or other anti-parasitic compounds have not been found in published research.

Oncology-Related Research Applications

The field of oncology is constantly seeking novel compounds that can selectively target cancer cells. Pyridine-containing molecules are present in a number of approved and investigational cancer therapies. However, a review of the literature indicates a lack of specific oncology-related research applications or studies investigating the anti-cancer potential of This compound .

Design and Synthesis of Derivatives for Enhanced Biological Functionality

The chemical structure of a lead compound can be systematically modified to improve its potency, selectivity, and pharmacokinetic properties. This process of designing and synthesizing derivatives is a crucial aspect of drug development. While the synthesis of various pyridine derivatives is a common practice in medicinal chemistry to explore structure-activity relationships, specific research detailing the design and synthesis of derivatives based on the This compound scaffold for the purpose of enhancing biological functionality is not documented in the available scientific literature.

Development of this compound as a Versatile Building Block in Complex Molecule Synthesis

The structure of this compound, featuring a primary amine and a pyridine ring, makes it a valuable building block for creating diverse molecular architectures. The primary amine serves as a key functional group for forming various bonds, most notably amide bonds, while the pyridine ring can participate in numerous coupling reactions and offers a site for hydrogen bonding, which is crucial for molecular recognition in biological systems. nih.gov

The primary amine of this compound is readily available for N-acylation reactions to form carboxamides. nih.gov This reaction is a cornerstone of medicinal chemistry for linking different molecular fragments. To synthesize a heterocyclic carboxamide, this compound would typically be reacted with a carboxylic acid that already contains a heterocyclic ring.

The general synthetic approach involves an amide coupling reaction, often facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBT). mdpi.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the primary amine of this compound.

Table 1: General Reaction Scheme for Heterocyclic Carboxamide Synthesis

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Heterocyclic Carboxylic Acid (e.g., Nicotinic Acid) | EDCI, HOBT, Base (e.g., DIEA) | N-(pentan-2-yl(pyridin-2-yl))heterocyclic carboxamide |

This table represents a generalized synthetic route. Specific reaction conditions and yields would need to be determined experimentally.

While specific examples utilizing this compound are not detailed in the available literature, the synthesis of various pyridine carboxamides from other starting materials is well-established, underscoring the feasibility of this approach. mdpi.com

A "hindered amine" motif refers to an amine group that is sterically bulky. This feature can be strategically incorporated into drug candidates to modulate their physicochemical properties, such as metabolic stability, by protecting the amine from enzymatic degradation. The pentyl group attached to the carbon adjacent to the amine in this compound provides a degree of steric hindrance.

This inherent steric bulk can be leveraged in drug design. By using this compound as a foundational scaffold, medicinal chemists can build more complex molecules where this hindered amine motif is a key feature. For instance, attaching this building block to other pharmacophores could lead to novel drug candidates with potentially improved pharmacokinetic profiles.

Research in related areas has shown that modifying the substitution around amine groups in pyridinone and other heterocyclic structures can significantly impact biological activity. nih.govnih.gov The development of scaffolds based on this compound would be a logical extension of these principles, aiming to create sterically shielded molecules for various therapeutic targets.

Coordination Chemistry and Ligand Design with 2 Pyridin 2 Yl Pentan 1 Amine

Metal Ion Complexation Studies

The study of how metal ions bind with ligands like 2-(Pyridin-2-yl)pentan-1-amine is crucial for designing new catalysts and materials. This ligand is expected to act as a strong chelating agent for numerous transition metals.

Copper(II) Complexes: Copper(II) ions readily form stable complexes with N,N'-bidentate pyridine-amine ligands. In complexes with similar ligands, such as N-(pyridin-2-ylmethyl)aniline derivatives, copper(II) typically exhibits a distorted square planar or square pyramidal geometry. researchgate.net For this compound, coordination would involve the nitrogen atom of the pyridine (B92270) ring and the nitrogen of the primary amine group. This would likely result in mononuclear complexes with the general formula [Cu(L)Cl₂] or [Cu(L)₂(H₂O)₂]²⁺, where 'L' represents the ligand. mdpi.com The geometry around the Cu(II) center in such compounds is often a distorted square-pyramidal arrangement. nih.gov The pentyl substituent would likely influence the crystal packing and solubility of the complex in nonpolar solvents.

Ruthenium(II) Complexes: Ruthenium(II) forms a vast array of octahedral complexes with pyridine-containing ligands that are of significant interest in catalysis. rsc.orgnih.govrsc.org The reaction of a suitable ruthenium precursor, such as [RuCl₂(PPh₃)₃], with a pyridine-amine ligand typically results in the displacement of phosphine (B1218219) ligands to form a stable octahedral complex. acs.org For this compound, a complex with the formula [Ru(L)₂(PF₆)₂] or, in the presence of ancillary ligands, a "three-leg piano-stool" geometry like [(η⁶-arene)Ru(L)Cl₂] could be expected. nih.govresearchgate.net In these structures, the pyridine-amine ligand coordinates in a bidentate fashion, contributing to a stable RuN₆ or related coordination sphere. researchgate.net

This compound functions as a classic bidentate, or "two-toothed," chelating agent. libretexts.org Chelation involves the formation of two coordinate bonds between the ligand and a single central metal ion, resulting in a ring structure known as a chelate ring.

Coordination Sites: The two donor sites are the sp²-hybridized nitrogen atom of the pyridine ring and the sp³-hybridized nitrogen atom of the primary amine.

Chelate Ring Formation: The coordination of both nitrogen atoms to a metal center forms a thermodynamically stable five-membered ring. This phenomenon, known as the chelate effect, leads to significantly higher stability compared to complexes formed with analogous monodentate ligands (e.g., pyridine and pentylamine separately). libretexts.org

Ligand Flexibility: The angle between the two coordinating nitrogen atoms and the metal, often referred to as the "bite angle," is a critical parameter that influences the geometry and reactivity of the resulting complex. libretexts.org The flexibility of the ethylamine (B1201723) backbone allows it to adapt to the geometric preferences of different metal ions.

| Property | Description for this compound | Reference |

|---|---|---|

| Ligand Type | Bidentate N,N'-donor | libretexts.org |

| Donor Atoms | Pyridine Nitrogen, Amine Nitrogen | researchgate.net |

| Chelate Ring Size | 5-membered | libretexts.org |

| Key Substituent Effect | Steric hindrance and increased lipophilicity from the pentyl group |

Catalytic Applications of Metal Complexes Derived from Pyridine-Amine Ligands

Metal complexes derived from pyridine-amine ligands are powerful catalysts for a variety of organic transformations. The electronic properties of the pyridine ring and the stereochemistry of the amine backbone can be fine-tuned to optimize catalytic performance.

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-halogen bonds. nih.gov The reaction involves the addition of an alkyl halide across a double bond, catalyzed typically by a transition metal complex, with copper complexes being particularly prevalent. rsc.orgtandfonline.com

The catalytic cycle is initiated by a copper(I) complex, which abstracts a halogen atom from an alkyl halide to generate a carbon-centered radical and a copper(II)-halide species. The radical then adds to an alkene, and the resulting radical abstracts the halogen from the copper(II) complex to furnish the product and regenerate the copper(I) catalyst. rsc.org Pyridine-amine ligands are highly effective in this process, stabilizing both the Cu(I) and Cu(II) oxidation states. A copper(I) complex of this compound would be an effective catalyst for ATRA, with the potential for the chiral center to induce enantioselectivity in certain reactions. Studies on related nitrogen-based ligands like tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN) have demonstrated their utility in copper-catalyzed ATRA. rsc.org

Transfer hydrogenation is a common technique for the reduction of ketones, aldehydes, and imines, typically using isopropanol (B130326) as a safe and readily available hydrogen source. nih.gov Ruthenium(II) complexes bearing pyridine-amine ligands are exceptionally active catalysts for this transformation. acs.orgnih.govacs.org

The mechanism generally involves the reaction of the ruthenium precursor with a base (e.g., sodium isopropoxide) to form a ruthenium-hydride species, which is the active catalyst. nih.gov This hydride is then transferred to the carbonyl or imine substrate, yielding the corresponding alcohol or amine. Complexes of the simple ligand 2-(aminomethyl)pyridine have shown remarkably high turnover frequencies (TOFs), demonstrating the efficacy of the pyridine-amine scaffold in this reaction. acs.org A ruthenium complex of this compound is expected to exhibit similar high activity.

| Catalyst Precursor | Substrate/Catalyst Ratio | TOF (h⁻¹) at 50% conversion | Reference |

|---|---|---|---|

| cis-RuCl₂( (S,S)-Chiraphos)(ampy) | 2000 | > 100,000 | acs.org |

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming C-C bonds. rsc.org Palladium(II) complexes featuring pyridine ligands have proven to be efficient precatalysts for reactions such as the Suzuki-Miyaura and Heck couplings. acs.org

In these reactions, a Pd(II) precatalyst is reduced in situ to a catalytically active Pd(0) species. The pyridine-amine ligand can stabilize the palladium center throughout the catalytic cycle of oxidative addition, transmetalation (for Suzuki), and reductive elimination. researchgate.net The use of ligands is crucial for promoting the reaction and preventing the precipitation of palladium black. researchgate.net Complexes of this compound with palladium would be expected to effectively catalyze these transformations, providing a route to complex organic molecules. nih.gov

| Reaction | Pd(II) Precatalyst | Yield (%) | Reference |

|---|---|---|---|

| 4-Iodoanisole + Phenylboronic acid | [Pd(4-CN-py)₂Cl₂] | >95 | acs.org |

| 4-Bromoacetophenone + Phenylboronic acid | [Pd(4-CN-py)₂Cl₂] | >95 | acs.org |

Self-Assembly and Supramolecular Chemistry Involving Pyridine-Amine Ligands

The molecular architecture of ligands containing both pyridine and amine functionalities, such as this compound, provides a versatile platform for the construction of complex supramolecular structures through self-assembly. This process involves the spontaneous organization of molecules into ordered arrangements, driven by non-covalent interactions. In the context of pyridine-amine ligands, both coordination-driven self-assembly and hydrogen bonding play crucial roles.

Coordination-driven self-assembly is a powerful strategy that utilizes the predictable and directional nature of metal-ligand bonds to build sophisticated two- and three-dimensional structures. acs.orgnih.gov The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a potent Lewis base, coordinating to a wide variety of transition metal ions. researchgate.netjscimedcentral.com By combining bidentate or polydentate pyridine-based ligands with metal ions that have specific coordination geometries (e.g., square planar Pd(II) or Pt(II)), discrete and well-defined metallo-supramolecules such as macrocycles, cages, and catenanes can be formed. acs.orgsemanticscholar.org The energy of these metal-ligand bonds, typically between 15 and 50 kcal/mol, is strong enough to provide structural integrity yet often allows for reversibility, enabling the system to self-correct and reach a thermodynamically stable final structure. acs.orgnih.gov

The amine group (—NH₂) present in these ligands introduces the capacity for hydrogen bonding. This interaction is fundamental in directing the assembly of molecules in the solid state and in solution. nih.gov Hydrogen bonds between the amino groups of the ligand and various anions or solvent molecules can assemble mononuclear metal complexes into extended one-, two-, or three-dimensional architectures. nih.gov For instance, research on N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine complexes with Ni(II) has demonstrated that changing the counter-anion from perchlorate (B79767) to nitrate (B79036) can alter the resulting supramolecular structure from a 1-D chain to a 3-D network, highlighting the directive influence of these weak interactions. nih.gov The interplay between strong, directional metal-coordination and weaker, yet influential, hydrogen bonds allows for the creation of a diverse range of super-architectures. nih.gov

The combination of these interactions in ligands like this compound allows for the design of intricate supramolecular systems. The pyridine moiety can coordinate to a metal center, while the pendant pentan-1-amine chain can engage in hydrogen bonding, influencing the packing of the resulting metal complexes or participating in anion binding. This dual functionality is a cornerstone of modern supramolecular chemistry, enabling the construction of materials with complex topologies and potential applications in areas such as catalysis, molecular recognition, and drug delivery. nih.gov

Table 1: Examples of Supramolecular Structures Formed with Pyridine-Based Ligands This table is interactive and allows for sorting and filtering of the data.

| Ligand Type | Metal Ion(s) | Key Interactions | Resulting Supramolecular Structure | Reference(s) |

|---|---|---|---|---|

| Bidentate bis(pyridine) | Pd(II) | Coordination Bonds | Macrocyclic Squares, Rhomboids | acs.orgnih.gov |

| Flexible bis(pyridine) | Pd(II) | Coordination Bonds | Dinuclear Macrocycles, Catenanes | semanticscholar.org |

| Tridentate Pyridine-Amine | Ni(II) | Coordination Bonds, Hydrogen Bonding | 1-D Chains, 3-D Networks | nih.gov |

| Pentatopic Terpyridine | Cd(II) | Coordination Bonds | Giant Hexagonal Prism | nih.gov |

| N-(Pyridine-2-carbonyl)pyridine-2-carboxamide | N/A | Hydrogen Bonding | Self-Assembled Super-architectures | nih.gov |

Dynamic Behavior of Pyridine-Metal Bonds in Solution

The coordination bond between a pyridine ligand and a metal center is not static but exhibits dynamic behavior in solution. This dynamism is crucial for processes such as ligand exchange, catalysis, and the formation of self-assembled supramolecular structures where bond formation and cleavage are required to reach thermodynamic equilibrium. acs.orgnih.gov The lability of the pyridine-metal bond is influenced by several factors, including the nature of the metal ion, its oxidation state, the electronic properties of the pyridine ligand, and the surrounding solvent molecules. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating these dynamic processes. researchgate.net Techniques such as 1H NMR can be used to monitor ligand exchange reactions in real-time. nih.govnih.gov For instance, the rate of pyridine exchange can be measured by observing the replacement of a coordinated pyridine with its deuterated equivalent. nih.gov Such studies on palladium and platinum pincer complexes have shown that the thermodynamics and kinetics of pyridine coordination are central to their application in supramolecular chemistry. nih.gov For paramagnetic complexes, such as those with Ru(III), paramagnetic NMR (pNMR) spectroscopy provides detailed insights into the electronic structure and ligand exchange processes. acs.orgnih.gov

The thermodynamics of pyridine coordination have been quantified for various metal systems. The affinity of a pyridine ligand for a metal center versus a solvent molecule like DMSO can vary by orders of magnitude depending on the metal (e.g., Pd vs. Pt) and the other ligands present in the coordination sphere. nih.gov A linear free-energy relationship is often observed between the association constant for pyridine coordination and the electronic properties (Hammett constant) of substituents on the pyridine ring. nih.gov Generally, electron-donating groups on the pyridine ring increase its basicity and strengthen the metal-ligand bond, while electron-withdrawing groups have the opposite effect. nih.gov

The kinetics of complex formation and dissociation are also well-studied. For many first-row transition metals like Ni(II) and Co(II) in aqueous solution, the complex-formation kinetics are consistent with the Eigen-Wilkins mechanism, where the rate-determining step is the release of a water molecule from the metal's first coordination sphere. researchgate.netrsc.org Activation energies for the chemical exchange of pyridine on nickel and cobalt ions have been determined, providing a quantitative measure of the lability of these bonds. researchgate.net The lability of Pd(II) complexes, for example, is notably high, with ligand substitution rates being orders of magnitude faster than for analogous Pt(II) complexes. nih.gov This dynamic behavior is essential for the error-checking and proofreading mechanisms that allow for the high-fidelity self-assembly of complex coordination architectures. acs.org

Table 2: Selected Kinetic and Thermodynamic Data for Pyridine-Metal Interactions This table is interactive and allows for sorting and filtering of the data.

| Metal Ion | Ligand System | Solvent | Parameter | Value | Method | Reference(s) |

|---|---|---|---|---|---|---|

| Ni(II) | Pyridine | Water | Activation Energy (Exchange) | 16 kcal/mol | NMR | researchgate.net |

| Co(II) | Pyridine | Water | Activation Energy (Exchange) | 22 kcal/mol | NMR | researchgate.net |

| Pd(II) | Substituted Pyridines in a Pincer Complex | DMSO-d₆ | Association Constant (log K) | Varies with substituent | ¹H NMR | nih.gov |

| Pt(II) | Substituted Pyridines in a Pincer Complex | DMSO-d₆ | Association Constant (log K) | Generally higher than Pd(II) | ¹H NMR | nih.gov |

| Fe⁺ | Pyridine | Gas Phase | Bond Dissociation Energy (0 K) | 53.6 ± 2.4 kcal/mol | TCID-GIBMS | acs.org |

| Co⁺ | Pyridine | Gas Phase | Bond Dissociation Energy (0 K) | 56.5 ± 2.6 kcal/mol | TCID-GIBMS | acs.org |

| Ni⁺ | Pyridine | Gas Phase | Bond Dissociation Energy (0 K) | 55.6 ± 2.4 kcal/mol | TCID-GIBMS | acs.org |

Chemical Reactivity and Mechanistic Studies of 2 Pyridin 2 Yl Pentan 1 Amine

Oxidation and Reduction Pathways of the Amine Moiety

The primary amine group is susceptible to oxidation, while its reduction is less common as it is already in a low oxidation state.

Oxidation: The primary amine in 2-(Pyridin-2-yl)pentan-1-amine can be oxidized to various products depending on the reagents and reaction conditions. Generally, primary amines are more nucleophilic than the pyridine (B92270) nitrogen, making them potential targets for oxidation. nih.gov Attempts to perform N-oxidation on pyridine rings in molecules containing primary amines have shown that the aliphatic amine can also undergo oxidation. nih.gov

Common oxidative pathways for primary amines include conversion to imines, and further to nitriles. Catalytic systems, such as those employing copper with molecular oxygen, have been shown to efficiently oxidize various primary amines, including benzylic and aliphatic ones, to their corresponding nitriles. researchgate.net

Table 7.1: Potential Oxidation Products of the Amine Moiety

| Oxidizing Agent/System | Potential Product | Notes |

|---|---|---|

| Mild Oxidants (e.g., MnO₂) | Imine (dimeric or from reaction with a carbonyl) | The initial oxidation product is often an imine. |

| Stronger Oxidants / Catalytic Systems (e.g., Cu/O₂, TCCA) | Pentan-2-yl(pyridin-2-yl)methanenitrile | This pathway involves the loss of two hydrogen atoms from the amine and two from the adjacent carbon. researchgate.net |

Reduction: The primary amine group is already in a reduced state and does not undergo further reduction. However, derivatives formed from the amine, such as imines (Schiff bases), can be readily reduced back to amines. This two-step process of imine formation followed by reduction is known as reductive amination. masterorganicchemistry.com For instance, if this compound were reacted with a ketone to form an imine, that C=N bond could be selectively reduced by agents like sodium borohydride (B1222165) (NaBH₄) or diisobutylaluminium hydride (DIBAL) to yield a secondary amine. masterorganicchemistry.comresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The electronic nature of the pyridine ring, with its electronegative nitrogen atom, governs its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is significantly less reactive towards electrophilic substitution than benzene. wikipedia.orgquimicaorganica.org The nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. This reactivity is often compared to that of nitrobenzene. wikipedia.org Reactions, such as nitration or halogenation, typically require harsh conditions, including high temperatures and strong acids. quimicaorganica.orgnsf.gov

When substitution does occur, it is highly regioselective for the C-3 position (meta to the nitrogen). Attack at the C-2 or C-4 positions results in an unstable intermediate where a positive charge is placed on the electronegative nitrogen atom, which is highly unfavorable. youtube.com The alkyl group at C-2 is weakly activating, but this effect is largely overcome by the powerful deactivating effect of the ring nitrogen. To enhance reactivity, the pyridine nitrogen can be converted to an N-oxide, which is an activating group that directs electrophiles primarily to the C-4 position. youtube.com

Nucleophilic Aromatic Substitution (SNAr): In contrast to its inertness towards electrophiles, the pyridine ring is activated for nucleophilic attack, particularly at the C-2 and C-4 positions. chemistry-online.comquora.com The electron-withdrawing nitrogen atom can effectively stabilize the negative charge in the anionic intermediate (a Meisenheimer-type complex). stackexchange.com For a substitution to occur on the unsubstituted ring of this compound, a hydride ion would need to be displaced. This is generally an unfavorable process but can be achieved in specific reactions like the Chichibabin amination, where a powerful nucleophile such as the amide ion (NaNH₂) attacks the C-2 position, followed by the elimination of hydride, which then reacts to form hydrogen gas. chemistry-online.com

Table 7.2: Regioselectivity in Pyridine Ring Substitution

| Reaction Type | Position of Attack | Rationale |

|---|---|---|

| Electrophilic Substitution | C-3 (and C-5) | Avoids placing a positive formal charge on the electronegative nitrogen atom in the reaction intermediate. youtube.com |

Reactivity in Specific Organic Transformations (e.g., Imine Formation, Click Reactions)

The primary amine functionality is a versatile handle for a variety of specific organic reactions.

Imine Formation: A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. almerja.commasterorganicchemistry.com This reaction is typically catalyzed by a mild acid and proceeds via a reversible nucleophilic addition-elimination mechanism, releasing a molecule of water. libretexts.org The reaction rate is pH-dependent, with an optimal pH often around 4-5 to ensure sufficient protonation of the carbonyl and the intermediate's hydroxyl group without excessive protonation of the nucleophilic amine. libretexts.org

Click Reactions: While the primary amine of this compound does not directly participate in the most common click reaction—the copper-catalyzed azide-alkyne cycloaddition (CuAAC)—it serves as an excellent precursor to the necessary functional groups. nih.gov The amine can be readily converted into an azide (B81097) group through a diazotransfer reaction. scripps.edu This resulting azide is a key component for the CuAAC reaction. Furthermore, new methodologies are expanding the definition of click chemistry to directly involve amines. These include reactions with dialdehydes and light-induced photoclick reactions where primary amines act as direct handles for modular conjugation. acs.orgnih.gov

Reaction Mechanism Elucidation using Spectroscopic and Computational Methods

The mechanisms of the reactions involving this compound and analogous compounds are investigated through a combination of modern analytical techniques.

Spectroscopic Methods: Spectroscopic analysis is fundamental to elucidating reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of products, particularly the regiochemistry of substitution on the pyridine ring. Changes in chemical shifts and coupling constants of the aromatic protons provide clear evidence for the position of substitution. nsf.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to track the progress of reactions by monitoring the appearance or disappearance of characteristic functional group frequencies, such as the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=N stretch of an imine (around 1640-1690 cm⁻¹), or the N₃ stretch of an azide (around 2100 cm⁻¹).

Mass Spectrometry (MS): MS provides information on the molecular weight of reactants, intermediates, and products, helping to confirm proposed structures and identify reaction byproducts.

Computational Methods: Theoretical calculations, particularly Density Functional Theory (DFT), provide deep insight into reaction mechanisms. nih.govresearchgate.net These methods can be used to:

Model the three-dimensional structures of reactants, transition states, and products. nih.gov

Calculate the relative energies of reaction intermediates to predict the most likely reaction pathway and explain observed regioselectivity, such as the preference for nucleophilic attack at the C-2 and C-4 positions of the pyridine ring. researchgate.net

Determine activation energies and thermodynamic parameters, offering a quantitative understanding of reaction feasibility and rates. mdpi.com

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The future synthesis of 2-(Pyridin-2-yl)pentan-1-amine and its derivatives will likely focus on overcoming the limitations of traditional multi-step methods, emphasizing green chemistry principles. Current synthetic strategies for pyridine-containing molecules can be resource-intensive; however, emerging methodologies offer pathways to greater efficiency and sustainability. beilstein-journals.orgmdpi.com Research is anticipated to move towards catalytic C-H functionalization, which allows for the direct modification of the pyridine (B92270) ring or alkyl chain, thereby reducing the number of synthetic steps, minimizing waste, and improving atom economy. nih.gov

Furthermore, the integration of biocatalysis and hybrid catalytic systems presents a significant opportunity. acs.org Enzymes or chemo-enzymatic cascades could be developed to perform key transformations with high stereoselectivity, a critical factor for producing specific enantiomers for pharmaceutical applications. Another promising direction is the use of continuous flow chemistry, which can enhance reaction control, improve safety, and facilitate scalable production. acs.org The development of synthetic routes using greener solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or ultrasound-assisted synthesis) will be crucial for sustainable manufacturing. researchgate.netmdpi.com

| Metric | Potential "Green" Synthetic Approach | Traditional Approach (Hypothetical) |

|---|---|---|

| Catalyst Type | Biocatalyst or Earth-Abundant Metal | Stoichiometric Reagents, Precious Metals |

| Key Transformation | Direct C-H Functionalization | Multi-step functional group interconversion |

| Solvent | Water, Supercritical CO2, or Bio-derived Solvents | Chlorinated or Aprotic Polar Solvents |

| Energy Input | Lower temperatures, potential for photochemistry | High temperatures, prolonged reflux |

| Atom Economy | High | Low to Moderate |

Advanced Structural-Functional Relationships for Targeted Applications

Future research will heavily rely on elucidating the structure-activity relationships (SAR) of this compound to tailor its properties for specific applications. The pyridine ring is a well-established pharmacophore in medicinal chemistry, known to enhance biochemical potency, metabolic stability, and protein-binding capabilities. nih.govresearchgate.netnih.gov Systematic modifications to the molecule's structure—such as altering the length or branching of the pentyl chain, substituting the pyridine ring, or modifying the amine group—can profoundly influence its biological and chemical behavior. mdpi.comacs.org

Computational modeling, including Density Functional Theory (DFT) and molecular docking studies, will be instrumental in predicting how these structural changes affect the molecule's electronic properties, conformation, and binding affinity to biological targets like enzymes or receptors. acs.orgresearchgate.net For instance, strategic placement of functional groups could enhance its activity as an enzyme inhibitor or a therapeutic agent for various diseases. researchgate.netbcrcp.ac.in This rational design approach, which combines synthesis of analog libraries with computational prediction and biological testing, will accelerate the discovery of compounds with optimized function and reduced off-target effects. acs.org

| Structural Modification | Potential Effect on Property | Targeted Application |

|---|---|---|

| Varying alkyl chain length (e.g., butyl, hexyl) | Alters lipophilicity (LogP), affecting membrane permeability | Drug Delivery, Agrochemicals |

| Adding electron-withdrawing groups to pyridine ring | Modifies pKa of pyridine nitrogen, affecting metal binding | Catalysis, Sensing |

| Introducing chiral centers on the alkyl chain | Creates stereoisomers with potentially different biological activities | Asymmetric Catalysis, Pharmaceuticals |

| Converting primary amine to secondary/tertiary amine | Changes hydrogen bonding capacity and basicity | Medicinal Chemistry (Receptor Binding) |

Integration with High-Throughput Screening for New Biological Activities

The structural motif of a pyridine ring connected to an alkylamine chain is present in numerous biologically active molecules. nih.govnih.gov This suggests that this compound could serve as a valuable scaffold for the creation of compound libraries aimed at discovering new biological functions through high-throughput screening (HTS). acs.org HTS allows for the rapid testing of thousands of compounds against a wide array of biological targets, significantly accelerating the pace of drug discovery and development. rsc.orgresearchgate.net

Future work could involve generating a diverse library of derivatives of this compound and screening them for various activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netrsc.orgnih.gov For example, libraries could be tested against panels of multidrug-resistant bacteria, various cancer cell lines, or key enzymes involved in disease pathways. nih.govrsc.org The data from these screens, when combined with the SAR studies mentioned previously, would create a powerful feedback loop for designing next-generation compounds with enhanced potency and selectivity. nih.gov

Exploration of Emerging Applications in Materials Science and Analytical Chemistry

Beyond its biological potential, the chemical structure of this compound makes it an intriguing candidate for applications in materials science and analytical chemistry. The pyridine nitrogen atom is an excellent ligand for coordinating with metal ions. researchgate.net This property could be exploited to develop novel metal-organic frameworks (MOFs), polymers with unique electronic or optical properties, or as corrosion inhibitors. bcrcp.ac.in

In analytical chemistry, pyridine derivatives are used as chemosensors for detecting various ions and molecules. nih.govresearchgate.net Future research could focus on developing this compound-based sensors that exhibit high selectivity and sensitivity for specific metal cations, anions, or neutral species. nih.gov Such sensors could be designed to produce a colorimetric or fluorescent response upon binding to the target analyte, enabling applications in environmental monitoring, industrial process control, and medical diagnostics. acs.org The interplay between the pyridine head and the flexible pentylamine tail could be engineered to create specific binding pockets for targeted analytes.

Q & A

Q. What are the optimal synthetic routes for 2-(Pyridin-2-yl)pentan-1-amine, and how can reaction conditions be tailored to maximize yield?

The synthesis of structurally analogous amines (e.g., alkynyl amines) often involves nucleophilic substitution or condensation reactions between pyridine derivatives and amine precursors. For example, alkynyl amines are synthesized using catalysts like palladium or copper to mediate coupling reactions . To optimize yield, parameters such as temperature (e.g., 60–80°C for controlled reactivity), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants must be systematically tested. Purity can be enhanced via column chromatography or recrystallization, as demonstrated in the synthesis of N-(2-methylbut-3-yn-2-yl)pentan-1-amine .

Q. How can spectroscopic and crystallographic techniques be applied to characterize this compound?

- NMR : and NMR can resolve the pyridyl proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and the pentan-1-amine chain (e.g., methylene groups at δ 1.2–2.5 ppm) .

- X-ray crystallography : Single-crystal studies, as applied to pyridin-2-yl-containing complexes (e.g., cobalt(II) chloride complexes with pyridyl ligands), reveal bond angles, coordination geometries, and intermolecular interactions .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for validating synthetic products .

Advanced Research Questions

Q. How does this compound function in coordination chemistry, and what are its implications for catalyst design?

Pyridin-2-yl groups are strong σ-donors and weak π-acceptors, making them ideal ligands for transition metals. For instance, cobalt(II) chloride forms dinuclear complexes with pyridyl-containing ligands, where the pyridyl nitrogen coordinates to the metal center in a tetrahedral geometry . Researchers can explore the ligand’s chelating ability with metals like Cu, Fe, or Ru to design catalysts for oxidation or C–C coupling reactions. Stability studies (e.g., variable-temperature NMR) should assess ligand-metal dissociation under catalytic conditions.

Q. What strategies can resolve contradictions in biological activity data for pyridin-2-yl amines, such as conflicting receptor binding affinities?

Discrepancies in biological data (e.g., dopamine transporter inhibition vs. serotonin receptor inactivity) may arise from stereochemical variations or assay conditions. For example, enantiomers of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one exhibit divergent biological activities, with the S-enantiomer showing higher potency . To address contradictions:

- Perform enantiomeric resolution (e.g., chiral chromatography).

- Validate assays using standardized protocols (e.g., radioligand binding under controlled pH and temperature).

- Compare in vitro (cell-based) and in vivo (animal model) data to confirm target specificity .

Q. How can computational methods predict the reactivity of this compound in complex reaction systems?

Density functional theory (DFT) calculations can model the compound’s electronic structure, frontier molecular orbitals, and reaction pathways. For example, studies on pyrimidin-2-amine derivatives use DFT to predict nucleophilic attack sites and transition-state energies . Molecular docking simulations may also predict binding modes with biological targets (e.g., enzymes or transporters), guiding synthetic modifications to enhance affinity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

Scaling up reactions involving chiral centers (e.g., pentan-1-amine) risks racemization. Mitigation strategies include:

- Using chiral auxiliaries or asymmetric catalysis (e.g., chiral Ru complexes for hydrogenation).

- Optimizing reaction kinetics to minimize thermal degradation (e.g., flow chemistry for precise temperature control) .

- Monitoring enantiomeric excess (ee) via polarimetry or chiral HPLC at each synthetic step .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s potential as a neurotransmitter analog?

- In vitro assays : Measure uptake inhibition in synaptosomal preparations (e.g., -dopamine reuptake in rat striatal tissue) .

- In vivo models : Assess behavioral effects (e.g., locomotor activity in rodents) to correlate pharmacokinetic data with biological outcomes.

- Safety profiling : Screen for off-target effects (e.g., hERG channel binding to predict cardiotoxicity) using patch-clamp electrophysiology .

Q. What analytical workflows are recommended for detecting degradation products of this compound under varying storage conditions?

- Stability studies : Accelerated aging tests (40°C/75% RH for 6 months) with periodic sampling.

- LC-MS/MS : Identify degradation products (e.g., oxidation of the pyridin-2-yl group to N-oxide) .

- Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions to map degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.